molecular formula C10H11Na2O5P B12349863 1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate (9CI)

1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate (9CI)

Cat. No.: B12349863
M. Wt: 288.14 g/mol
InChI Key: ITDOXWAUHXVEJT-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of 1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate involves the reaction of naphthalen-1-ol with phosphoric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into naphthalenol derivatives.

    Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate involves its interaction with phosphatase enzymes. The compound acts as a substrate for these enzymes, leading to the hydrolysis of the phosphate group. This interaction helps in studying the enzyme kinetics and understanding the molecular pathways involved in phosphate metabolism .

Comparison with Similar Compounds

1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H11Na2O5P

Molecular Weight

288.14 g/mol

InChI

InChI=1S/C10H9O4P.2Na.H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;;/h1-7H,(H2,11,12,13);;;1H2

InChI Key

ITDOXWAUHXVEJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.O.[Na].[Na]

Origin of Product

United States

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